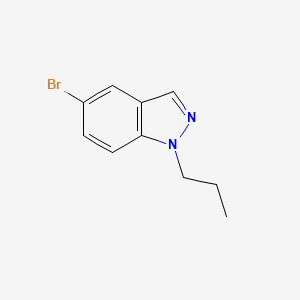

5-Bromo-1-propyl-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1-propylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLNROUDXPCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682486 | |

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-76-6 | |

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Bromo-1-propyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-propyl-1H-indazole, a halogenated derivative of the indazole heterocyclic system. Indazole cores are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds. This document details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a summary of its core characteristics. The information herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Core Compound Properties

5-Bromo-1-propyl-1H-indazole is a substituted indazole with a bromine atom at the 5-position and a propyl group attached to one of the nitrogen atoms of the indazole ring. The precise location of the propyl group (N1 or N2) can lead to isomeric products, with the N1-substituted isomer generally being the major product under typical alkylation conditions.

Physicochemical Data

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₁BrN₂ | |

| Molecular Weight | 239.11 g/mol | Calculated |

| CAS Number | Not available | |

| Melting Point | Data not available | Requires experimental determination |

| Boiling Point | Data not available | Requires experimental determination |

| Solubility | Expected to be soluble in organic solvents | Based on structural similarity to other N-alkylated indazoles. |

Synthesis Protocol

The synthesis of 5-Bromo-1-propyl-1H-indazole can be achieved through the N-alkylation of 5-bromo-1H-indazole. This is a common and effective method for the preparation of N-substituted indazoles.

Proposed Synthetic Pathway

The reaction proceeds via the deprotonation of the indazole nitrogen by a base, followed by nucleophilic attack on an alkyl halide.

Detailed Experimental Methodology

The following is a generalized experimental protocol for the synthesis of 5-Bromo-1-propyl-1H-indazole, based on standard N-alkylation procedures for indazoles.

Materials:

-

5-bromo-1H-indazole

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 equivalent) in DMF or acetonitrile in a round-bottom flask, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-1-propyl-1H-indazole.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Applications and Future Research

Substituted indazoles are a cornerstone in the development of new therapeutic agents. They have been investigated for a wide range of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral properties. 5-Bromo-1-propyl-1H-indazole can serve as a key intermediate in the synthesis of more complex molecules for drug discovery programs. Further research could focus on its biological screening, the development of novel derivatives, and its use as a building block in organic synthesis.

5-Bromo-1-propyl-1H-indazole chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-1-propyl-1H-indazole. This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The strategic placement of a bromine atom and a propyl group on the indazole core makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Core Chemical Properties

The fundamental chemical and physical properties of 5-Bromo-1-propyl-1H-indazole are summarized below. These values are calculated based on its structure, as specific experimental data for this particular derivative is not widely published.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrN₂ |

| Molecular Weight | 239.11 g/mol |

| IUPAC Name | 5-bromo-1-propyl-1H-indazole |

| CAS Number | Not available |

| Canonical SMILES | CCCN1C=C(C2=C1C=C(C=C2)Br) |

| InChI Key | (Calculated) |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMF, THF, and dichloromethane. Insoluble in water. |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis and Experimental Protocols

The primary route for the synthesis of 5-Bromo-1-propyl-1H-indazole is through the N-alkylation of the readily available starting material, 5-Bromo-1H-indazole.

General Experimental Protocol: N-alkylation of 5-Bromo-1H-indazole

This protocol is based on established methods for the N-alkylation of indazoles and provides a reliable pathway to synthesize 5-Bromo-1-propyl-1H-indazole.[1][2][3]

Materials:

-

5-Bromo-1H-indazole

-

1-Bromopropane (or Propyl Iodide)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5-Bromo-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This step facilitates the deprotonation of the indazole nitrogen.

-

Alkylation: Cool the mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 5-Bromo-1-propyl-1H-indazole.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 5-Bromo-1-propyl-1H-indazole from 5-Bromo-1H-indazole.

Reactivity and Applications in Drug Development

5-Bromo-1-propyl-1H-indazole serves as a key building block in the synthesis of a variety of bioactive molecules. The presence of the bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents.

The indazole scaffold itself is a well-established pharmacophore found in numerous therapeutic agents. N-alkylated indazole derivatives, including those with a propyl group, are of particular interest in the development of:

-

Cannabinoid Receptor Modulators: The N-alkylated indazole core is a common structural motif in synthetic cannabinoids.[4] These compounds are investigated for their potential in pain management, anti-inflammatory effects, and the treatment of neurological disorders.

-

Oncology: Various indazole derivatives have shown promise as anti-cancer agents by targeting specific biological pathways involved in cell proliferation and survival.

-

Neurology: The indazole core is also explored for the development of drugs targeting neurological disorders.[5]

The synthesis of 5-Bromo-1-propyl-1H-indazole is a crucial first step in the multi-step synthesis of more complex drug candidates. Its chemical properties allow for precise modifications to optimize the pharmacological profile of the final compound.

References

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ucc.ie [research.ucc.ie]

- 3. d-nb.info [d-nb.info]

- 4. 5-Bromo-1-butyl-1H-indazole [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

Elucidation of the Structure and Synthesis of 5-Bromo-1-propyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and potential biological significance of the novel compound 5-Bromo-1-propyl-1H-indazole. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by detailing experimental protocols and summarizing key data.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is a key pharmacophore in numerous therapeutic agents, including those with anti-inflammatory, anti-tumor, and anti-HIV properties. The introduction of various substituents onto the indazole ring system allows for the fine-tuning of their biological activity. This guide focuses on the specific derivative, 5-Bromo-1-propyl-1H-indazole, providing a detailed methodology for its synthesis and characterization.

Synthesis of 5-Bromo-1-propyl-1H-indazole

The primary route for the synthesis of 5-Bromo-1-propyl-1H-indazole is through the N-alkylation of the readily available starting material, 5-bromo-1H-indazole. Regioselective alkylation at the N1 position is crucial for obtaining the desired product.

Synthesis Workflow

Experimental Protocol

Materials:

-

5-Bromo-1H-indazole

-

1-Bromopropane

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.

-

The resulting mixture is stirred at room temperature for 30 minutes.

-

1-Bromopropane (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction is carefully quenched with a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 5-Bromo-1-propyl-1H-indazole as the final product.

Structural Elucidation and Physicochemical Properties

The structure of the synthesized 5-Bromo-1-propyl-1H-indazole can be confirmed using various spectroscopic techniques. The following table summarizes the key physicochemical and predicted spectroscopic data.

| Property | Value |

| Molecular Formula | C10H11BrN2 |

| Molecular Weight | 239.11 g/mol |

| Appearance | Predicted: Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |

| 1H NMR (Predicted) | Peaks corresponding to the propyl chain (triplet, sextet, triplet) and aromatic protons on the indazole ring. |

| 13C NMR (Predicted) | Resonances for the propyl carbons and the aromatic and heterocyclic carbons of the indazole core. |

| Mass Spec (EI-MS) | Molecular ion peak (M+) at m/z 238/240 (due to bromine isotopes). |

| IR Spectroscopy | Characteristic peaks for C-H (aliphatic and aromatic), C=C, and C-N stretching vibrations. |

Potential Biological Activity and Signaling Pathways

While specific biological data for 5-Bromo-1-propyl-1H-indazole is not yet available, the broader class of N-substituted indazole derivatives has shown significant therapeutic potential, particularly as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.

Generalized Kinase Inhibition Pathway

Many indazole-based compounds exert their therapeutic effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a generalized pathway where an indazole derivative acts as a kinase inhibitor.

Conclusion

This technical guide provides a foundational understanding of the synthesis and potential significance of 5-Bromo-1-propyl-1H-indazole. The detailed experimental protocol offers a practical starting point for its preparation in a laboratory setting. While further research is needed to fully elucidate its biological activity and therapeutic potential, the information presented here serves as a catalyst for future investigations into this promising class of molecules. Researchers are encouraged to use this guide as a resource to explore the pharmacological landscape of novel indazole derivatives.

An In-depth Technical Guide to 5-Bromo-1-propyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1-propyl-1H-indazole, a substituted indazole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide leverages information on the parent compound, 5-bromo-1H-indazole, and general methodologies for the synthesis and biological activities of N-alkylated indazoles.

IUPAC Name and Chemical Structure

The unequivocally established IUPAC name for the compound is 5-Bromo-1-propyl-1H-indazole .

Chemical Formula: C₁₀H₁₁BrN₂

Molecular Weight: 239.11 g/mol

Structure:

Caption: Chemical structure of 5-Bromo-1-propyl-1H-indazole.

Physicochemical Properties of the Parent Compound

| Property | Value | Reference |

| Molecular Weight | 197.03 g/mol | [1] |

| XLogP3 | 2.9 | [1] |

| Exact Mass | 195.96361 Da | [1] |

| Polar Surface Area | 28.7 Ų | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-1-propyl-1H-indazole can be achieved through the N-alkylation of 5-bromo-1H-indazole. The regioselectivity of this reaction (alkylation at N-1 vs. N-2) is a critical consideration. Several protocols have been developed to achieve selective N-1 alkylation of indazoles.[2][3]

Caption: General experimental workflow for the N-alkylation of 5-bromo-1H-indazole.

This method is known to favor the formation of the N-1 alkylated product.[3]

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 equivalent).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Re-cool the mixture to 0 °C and add 1-bromopropane or a similar propylating agent (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 5-Bromo-1-propyl-1H-indazole.

This method is more straightforward but may result in a mixture of N-1 and N-2 isomers, requiring careful purification.[2]

Methodology:

-

Preparation: Suspend 5-bromo-1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.1–2.0 equivalents) in anhydrous dimethylformamide (DMF).

-

Alkylation: Add 1-bromopropane (1.1 equivalents) to the suspension.

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).

-

Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The organic layers are combined, dried, and concentrated. The resulting residue is then purified by column chromatography to separate the N-1 and N-2 propyl isomers.

Biological Significance and Signaling Pathways

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] They are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways.[6]

While the specific biological targets of 5-Bromo-1-propyl-1H-indazole have not been reported, its structural similarity to other bioactive indazoles suggests potential activity as a kinase inhibitor. For instance, pazopanib, a potent anticancer drug, is an N-2 substituted indazole derivative that inhibits multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[7]

References

- 1. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-1-propyl-1H-indazole and Related Compounds

This technical guide provides a comprehensive overview of the known physical properties of 5-bromo-indazole derivatives. Due to the limited availability of specific experimental data for 5-Bromo-1-propyl-1H-indazole, this document focuses on the properties of the parent compound, 5-Bromo-1H-indazole, and other closely related N-substituted analogs. Furthermore, it outlines the standard experimental protocols required to determine these essential physical characteristics, providing a framework for the analysis of 5-Bromo-1-propyl-1H-indazole.

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] Their physical properties are crucial for drug design, formulation development, and ensuring bioavailability.

Core Physical Properties

The physical properties of a compound are critical for its handling, formulation, and absorption in biological systems. Key properties include molecular weight, melting point, boiling point, and solubility.

Data Presentation

The following table summarizes the available physical property data for 5-Bromo-1H-indazole and related N-substituted derivatives to provide a comparative reference.

| Property | 5-Bromo-1H-indazole | 5-Bromo-1-methyl-1H-indazole | 5-Bromo-1-butyl-1H-indazole | 5-Bromo-1-(cyclopropylmethyl)-1H-indazole |

| CAS Number | 53857-57-1[4][5] | 465529-57-1 | 1280786-85-7[6] | 756839-79-9 |

| Molecular Formula | C₇H₅BrN₂[4][5][7] | C₈H₇BrN₂ | C₁₁H₁₃BrN₂[6] | C₁₁H₁₁BrN₂[8] |

| Molecular Weight | 197.03 g/mol [4][7] | 211.06 g/mol | 253.14 g/mol [6] | 251.12 g/mol [8] |

| Melting Point | 123-127 °C[4], 131-135 °C[9] | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| Appearance | Powder[4], Yellow solid[5] | Not available | Not available | Not available |

| Solubility | Insoluble in water[10] | Not available | Not available | Not available |

| Storage | Cool & Dry Place[10], 0-8°C[5] | Not available | Room temperature, sealed, dry[6] | Not available |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These standard procedures can be applied to characterize 5-Bromo-1-propyl-1H-indazole.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range typically indicates a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic. As many indazole derivatives are solids at room temperature, this measurement may require distillation under reduced pressure to prevent decomposition.

Methodology: Distillation Method

-

Apparatus: A micro-distillation apparatus is assembled, consisting of a small distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure: A small amount of the sample is placed in the distilling flask with a boiling chip. The apparatus is heated gently.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. For high-boiling-point compounds, vacuum distillation is employed to lower the boiling temperature and prevent decomposition.

Solubility Determination

Solubility data is crucial for drug development, particularly for determining suitable solvents for formulation and for predicting absorption.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a compound like 5-Bromo-1-propyl-1H-indazole.

Caption: Workflow for the synthesis, characterization, and physical property determination of 5-Bromo-1-propyl-1H-indazole.

Biological Significance and Applications

Indazole-containing compounds are recognized for their wide range of pharmacological activities, making them privileged scaffolds in drug discovery.[1] They have been investigated for their potential as:

-

Cannabinoid Receptor Agonists: Many synthetic cannabinoids feature an indazole core, and substitutions on this ring system, including at the 5-position, can significantly modulate their activity at CB1 and CB2 receptors.[11][12]

-

Anticancer Agents: Indazole derivatives have shown promise as kinase inhibitors and are found in FDA-approved drugs for cancer treatment.[3]

-

Anti-inflammatory and Analgesic Agents: The indazole scaffold is being explored for the development of new anti-inflammatory and pain-relieving drugs.[13]

-

Antimicrobial Agents: Certain substituted indazoles have demonstrated antibacterial and antifungal properties.[14]

The physical properties of these compounds, such as solubility and melting point, are critical for their development as therapeutic agents, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. A thorough understanding of these properties is therefore essential for the advancement of new indazole-based drugs.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Bromo-1-butyl-1H-indazole [myskinrecipes.com]

- 7. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-1-(cyclopropylmethyl)-1H-indaZole | C11H11BrN2 | CID 57449524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-bromo-1H-indazole | 53857-57-1 [chemicalbook.com]

- 10. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on 5-Bromo-1-propyl-1H-indazole: Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 5-Bromo-1-propyl-1H-indazole and related compounds. Due to the absence of publicly available quantitative solubility data for 5-Bromo-1-propyl-1H-indazole, this document focuses on providing a robust framework for its experimental determination. This includes detailed experimental protocols and a visual representation of the workflow for solubility assessment, designed to aid researchers in drug discovery and development.

Physicochemical Properties of Related Indazole Compounds

| Property | 5-bromo-1H-indazole | 5-Bromo-1-(cyclopropylmethyl)-1H-indazole |

| Molecular Formula | C₇H₅BrN₂ | C₁₁H₁₁BrN₂ |

| Molecular Weight | 197.03 g/mol [1] | 251.12 g/mol [2] |

| XLogP3 | 2.9 | 2.9[2] |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Polar Surface Area | 28.7 Ų | 17.8 Ų[2] |

| Melting Point | 123-127 °C[3] | Not Available |

| Solubility in Water | Insoluble[4] | Not Available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining both thermodynamic and kinetic solubility. These protocols are general and can be adapted for the specific analysis of 5-Bromo-1-propyl-1H-indazole.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard.

Materials:

-

5-Bromo-1-propyl-1H-indazole

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Temperature-controlled shaker

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation: Add an excess amount of solid 5-Bromo-1-propyl-1H-indazole to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For aqueous buffers, centrifugation at a high speed (e.g., 14,000 x g) for 15 minutes can be used to pellet the insoluble compound.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the dissolution rate and apparent solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

-

10 mM stock solution of 5-Bromo-1-propyl-1H-indazole in 100% DMSO.

-

Aqueous buffer (e.g., PBS, pH 7.4).

-

96-well microplate.

-

Plate shaker.

-

Plate reader or HPLC-UV/LC-MS system.

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Bromo-1-propyl-1H-indazole in 100% DMSO.

-

Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).

-

Analysis: After incubation, determine the concentration of the compound that remains in solution. This can be done by direct UV analysis using a plate reader if the compound has a suitable chromophore and no interference from other components, or more accurately by HPLC-UV or LC-MS/MS after centrifugation to remove any precipitate.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of thermodynamic solubility.

This guide provides a foundational understanding and practical protocols for researchers working with 5-Bromo-1-propyl-1H-indazole. While direct solubility data is currently lacking in the literature, the methodologies outlined here will enable scientists to generate this critical information, facilitating further research and development.

References

- 1. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1-(cyclopropylmethyl)-1H-indaZole | C11H11BrN2 | CID 57449524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

An In-depth Technical Guide to the Stability of 5-Bromo-1-propyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-1-propyl-1H-indazole is a heterocyclic compound of interest within medicinal chemistry and drug discovery. Understanding its chemical stability is a critical prerequisite for its development, ensuring safety, efficacy, and appropriate shelf-life of any potential therapeutic agent. This technical guide provides a comprehensive framework for systematically evaluating the stability of 5-Bromo-1-propyl-1H-indazole. In the absence of direct published stability data for this specific molecule, this document outlines detailed experimental protocols for forced degradation and stability-indicating method development, adapted from established procedures for structurally related compounds. It includes methodologies for assessing stability under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, this guide presents templates for data organization and visualization tools to aid researchers in designing and executing robust stability studies.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Indazoles, also known as benzopyrazoles, are aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[2] The 1H-indazole tautomer is recognized as the most thermodynamically stable form, contributing to the overall stability of its derivatives.[2][3]

5-Bromo-1-propyl-1H-indazole, a derivative of this class, presents a unique combination of a halogenated aromatic system and an N-alkyl chain. The bromine atom can influence the electronic properties and metabolic profile, while the propyl group impacts lipophilicity and receptor interactions. The stability of this molecule is a cornerstone of its pharmaceutical development profile, influencing everything from synthesis and purification to formulation, storage, and in-vivo behavior.

This guide details the necessary studies to establish a comprehensive stability profile for 5-Bromo-1-propyl-1H-indazole, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

A summary of the known or predicted physicochemical properties of 5-Bromo-1-propyl-1H-indazole and its parent compound, 5-Bromo-1H-indazole, is provided below. These parameters are essential for designing stability studies, particularly concerning solubility in stress-testing media.

| Property | 5-Bromo-1-propyl-1H-indazole (Predicted/Calculated) | 5-Bromo-1H-indazole (Experimental/Reported) |

| Molecular Formula | C₁₀H₁₁BrN₂ | C₇H₅BrN₂ |

| Molecular Weight | 239.11 g/mol | 197.03 g/mol [2] |

| Appearance | Solid (predicted) | Crystalline solid |

| Melting Point | Not available | 131-135 °C |

| pKa | Not available | Not available |

| LogP | Not available | 2.9 (calculated)[2] |

| Solubility | Poorly soluble in water (predicted) | Not available |

Stability Assessment Strategy

A thorough stability assessment involves subjecting the compound to a variety of environmental conditions that it may encounter during its lifecycle. The primary goals are to identify potential degradation products, understand degradation pathways, and determine the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

The recommended strategy involves two main stages:

-

Forced Degradation (Stress Testing): Exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to rapidly induce degradation.[4] This helps in identifying likely degradation products and pathways.[4]

-

Long-Term and Accelerated Stability Studies: Storing the compound under defined temperature and humidity conditions as per ICH guidelines to determine its shelf-life and recommended storage conditions.

This guide focuses on the protocols for the critical first stage: forced degradation.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule. The following protocols are adapted from established methods for similar heterocyclic compounds and should be performed on a single batch of 5-Bromo-1-propyl-1H-indazole. The goal is to achieve 5-20% degradation of the parent compound.

4.1. General Preparation

-

Stock Solution: Prepare a stock solution of 5-Bromo-1-propyl-1H-indazole at a concentration of 1 mg/mL in a suitable organic solvent, such as acetonitrile or methanol. The choice of solvent should be based on solubility and inertness.

-

Analytical Method: A stability-indicating HPLC method capable of separating the parent compound from all potential degradation products must be developed and validated. This method will be used to analyze the samples from all stress conditions.

4.2. Hydrolytic Degradation

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Analyze by HPLC to determine the percentage of remaining parent compound.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate the mixture at 60°C.

-

Withdraw aliquots at specified time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Analyze by HPLC.

-

4.3. Oxidative Degradation

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Analyze by HPLC.

4.4. Thermal Degradation

-

Solid State:

-

Place a known quantity of solid 5-Bromo-1-propyl-1H-indazole in a controlled temperature oven at 80°C.

-

Sample at specified time points, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Solution State:

-

Dissolve the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Incubate the solution at 80°C.

-

Withdraw aliquots at specified time points and analyze by HPLC.

-

4.5. Photolytic Degradation

-

Expose the stock solution in a transparent quartz vial to a light source within a photostability chamber, as per ICH Q1B guidelines. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Prepare a control sample by wrapping an identical vial in aluminum foil to protect it completely from light.

-

Place the control sample alongside the test sample in the photostability chamber to experience the same temperature conditions.

-

Withdraw aliquots from both samples at specified time points and analyze by HPLC.

Data Presentation

Quantitative results from the forced degradation studies should be organized systematically to facilitate analysis and comparison. The primary metric is the percentage of the parent compound remaining and the formation of degradation products over time.

Table 1: Summary of Forced Degradation Results for 5-Bromo-1-propyl-1H-indazole

| Stress Condition | Time (hours) | % Parent Compound Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Total % Degradation |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 6 | |||||

| 12 | |||||

| 24 | |||||

| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 6 | |||||

| 12 | |||||

| 24 | |||||

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 6 | |||||

| 12 | |||||

| 24 | |||||

| Thermal (80°C, Soln.) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 12 | |||||

| 24 | |||||

| 48 | |||||

| Photolytic (ICH Q1B) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| TBD | |||||

| Dark Control | TBD | ||||

| *TBD: To be determined based on the total illumination and energy exposure as per ICH Q1B. |

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the forced degradation experiments.

Caption: General workflow for forced degradation studies.

Caption: Specific workflow for the photostability study.

Predicted Stability Profile & Degradation Pathways

Based on the general chemistry of indazoles and related aromatic compounds:

-

Hydrolytic Stability: The indazole ring is generally stable to hydrolysis. Degradation, if it occurs, may be more likely at the N-propyl side chain under harsh conditions, though this is less probable.

-

Oxidative Stability: The electron-rich heterocyclic system may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opened products.

-

Thermal Stability: N-alkylated indazoles are typically thermally stable. Significant degradation would likely require temperatures well above those used in standard pharmaceutical processing.

-

Photostability: Bromo-substituted aromatic compounds can be susceptible to photodecomposition, potentially through homolytic cleavage of the carbon-bromine bond. The indazole ring itself may also undergo photochemical reactions.

Recommended Storage Conditions

Based on safety data sheets for similar bromo-indazole compounds, the following storage conditions are recommended until specific stability data is available:

-

Temperature: Room temperature.

-

Light: Keep in a dark place, protected from light.

-

Atmosphere: Store in a dry, well-ventilated place. Keep container tightly sealed.

Conclusion

Establishing the stability profile of 5-Bromo-1-propyl-1H-indazole is a fundamental step in its progression as a candidate for drug development. This guide provides a robust framework for conducting the necessary forced degradation studies. By systematically evaluating the molecule's susceptibility to hydrolysis, oxidation, heat, and light, researchers can identify critical liabilities, elucidate degradation pathways, and develop a validated, stability-indicating analytical method. The resulting data are indispensable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-1-propyl-1H-indazole

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 5-Bromo-1-propyl-1H-indazole. It is intended for use by qualified individuals trained in handling hazardous chemicals. All information should be used in conjunction with a thorough understanding of laboratory safety practices and regulations.

Section 1: Chemical Identification and Physical Properties

This section outlines the key identifiers and physical characteristics of 5-Bromo-1-propyl-1H-indazole.

| Property | Value |

| Chemical Name | 5-Bromo-1-propyl-1H-indazole |

| Molecular Formula | C10H11BrN2 |

| Molecular Weight | 239.11 g/mol |

| CAS Number | Not available |

| Appearance | Solid (form may vary) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Insoluble in water.[1] |

Section 2: Hazard Identification and Classification

Based on data for the closely related compound 5-Bromo-1H-indazole, 5-Bromo-1-propyl-1H-indazole should be handled as a hazardous substance. The primary hazards are outlined below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][4] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[3][4] |

Signal Word: Warning[3]

Hazard Pictograms:

-

GHS07: Exclamation Mark

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with 5-Bromo-1-propyl-1H-indazole.

3.1 Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or face shield (EN 166).[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[3] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[4] |

3.2 Engineering Controls

Engineering controls are the most effective way to minimize exposure.

-

Ventilation: Always handle 5-Bromo-1-propyl-1H-indazole in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

3.3 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from strong oxidizing and reducing agents.[4]

Section 4: First-Aid Measures

In the event of exposure, immediate medical attention is required.[4]

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |

Section 5: Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and containment.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with skin and eyes.[4]

-

Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

Section 6: Disposal Considerations

Dispose of 5-Bromo-1-propyl-1H-indazole and its containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate key logical workflows for handling hazardous chemicals like 5-Bromo-1-propyl-1H-indazole.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-propyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 5-Bromo-1-propyl-1H-indazole. While a singular discovery event for this specific molecule is not prominently documented in scientific literature, its preparation follows established synthetic routes for N-alkylation of indazoles. This document details the synthesis of the precursor, 5-bromo-1H-indazole, and its subsequent conversion to the target compound. It includes detailed experimental protocols, a summary of key data, and visualizations of the synthetic pathway and the general role of indazole derivatives in kinase inhibition.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are of considerable interest to the pharmaceutical industry due to their wide range of biological activities.[1][2] These activities include anti-inflammatory, analgesic, and antitumor properties.[1][3] Many indazole-containing compounds function as kinase inhibitors, playing a crucial role in cancer therapy and the treatment of other diseases.[4] The synthesis of specifically substituted indazoles, such as 5-Bromo-1-propyl-1H-indazole, is often a key step in the development of novel therapeutic agents. This guide focuses on the chemical synthesis of this compound, providing detailed methodologies for its preparation from commercially available starting materials.

Synthesis and Methodologies

The synthesis of 5-Bromo-1-propyl-1H-indazole is typically achieved in a two-step process:

-

Synthesis of the precursor, 5-bromo-1H-indazole.

-

N-propylation of 5-bromo-1H-indazole.

Step 1: Synthesis of 5-bromo-1H-indazole

There are multiple reported methods for the synthesis of 5-bromo-1H-indazole. Two common methods are detailed below.

Method A: From 4-Bromo-2-methylaniline

This method involves the diazotization and cyclization of 4-bromo-2-methylaniline.[5]

Experimental Protocol:

A flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) is treated with acetic anhydride (0.109 L) at a temperature below 40°C. The solution is stirred for 50 minutes, after which potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) are added. The resulting solution is refluxed at 68°C for 20 hours. After cooling to 25°C, the volatile components are removed under vacuum. Water (225 mL) is added in portions, and an azeotropic distillation is performed. The product mass is then treated with concentrated hydrochloric acid (500 mL) and heated to 50-55°C for 2 hours. After cooling to 20°C, the pH is adjusted to 11 with 50% sodium hydroxide. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The final product is purified by slurrying with heptane and drying under vacuum at 45°C.[5]

Method B: From 5-Bromo-2-fluorobenzaldehyde

This method involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine.[6]

Experimental Protocol:

To 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol), hydrazine (10 mL) is added. The reaction mixture is heated under gentle reflux for 4 hours. Excess hydrazine is then removed by evaporation under reduced pressure. Ethyl acetate (200 mL) is added, and the organic layer is washed with water and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by flash column chromatography to yield 5-bromoindazole.[6]

Step 2: N-propylation of 5-bromo-1H-indazole

The introduction of the propyl group at the N1 position of the indazole ring is typically achieved via an N-alkylation reaction.

Experimental Protocol:

To a flame-dried round-bottom flask under a nitrogen atmosphere, 5-bromo-1H-indazole (1.0 equivalent) is added. Anhydrous tetrahydrofuran (THF) is added to achieve a concentration of approximately 0.1 M. The solution is cooled to 0°C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is carefully added in portions. The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes. The mixture is re-cooled to 0°C, and 1-bromopropane (1.1 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude residue is then purified by flash column chromatography (silica gel) to yield the pure 5-Bromo-1-propyl-1H-indazole.[7]

Data Presentation

| Compound | Starting Material(s) | Reagent(s) | Solvent | Yield | Melting Point (°C) | CAS Number |

| 5-bromo-1H-indazole | 4-bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOH | Chloroform, Ethyl acetate | 94%[5] | 123-127[8] | 53857-57-1[8] |

| 5-bromo-1H-indazole | 5-bromo-2-fluorobenzaldehyde | Hydrazine | Ethyl acetate | 53.6%[6] | 123-127[8] | 53857-57-1[8] |

| 5-Bromo-1-propyl-1H-indazole | 5-bromo-1H-indazole | Sodium hydride, 1-bromopropane | Tetrahydrofuran | Not specified | Not specified | 376600-02-1 |

Note: Specific yield and melting point data for 5-Bromo-1-propyl-1H-indazole were not available in the searched literature. The provided data for 5-bromo-1H-indazole is for the precursor.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 5-Bromo-1-propyl-1H-indazole from 4-bromo-2-methylaniline.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]

The Role of 5-Bromo-1-propyl-1H-indazole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and clinical candidates. Within this privileged class of heterocycles, 5-Bromo-1-propyl-1H-indazole emerges as a key functionalized intermediate and a versatile building block in drug discovery. The strategic placement of a bromine atom at the C5-position and a propyl group at the N1-position provides a unique combination of features for extensive structure-activity relationship (SAR) studies. The C5-bromine serves as a crucial handle for introducing diverse functionalities through cross-coupling reactions, while the N1-propyl chain can influence solubility, metabolic stability, and interactions with target proteins. This technical guide delves into the synthesis, potential therapeutic applications, and the pivotal role of 5-Bromo-1-propyl-1H-indazole as a scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing compounds are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] The indazole nucleus is considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous indazole-based drugs with applications as anti-inflammatory, antibacterial, anti-HIV, and antitumor agents.[1][2]

Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its importance in cancer therapy.[3] These drugs function by targeting protein kinases, enzymes that play a critical role in cellular signaling pathways that, when dysregulated, can lead to cancer cell proliferation and survival.[3][4] The 5-bromo-1H-indazole moiety, in particular, is a valuable starting point for the synthesis of such inhibitors.[5]

Synthesis of 5-Bromo-1-propyl-1H-indazole

A common approach involves a two-step process:

-

Synthesis of the 5-Bromo-1H-indazole Core: This can be achieved through various methods, with one common route starting from 4-bromo-2-methylaniline.[6]

-

N-Alkylation: The resulting 5-bromo-1H-indazole can then be alkylated at the N1 position using a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

Below is a diagram illustrating a potential synthetic workflow.

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 5-Bromo-1-propyl-1H-indazole scaffold is of significant interest in medicinal chemistry, primarily as a foundation for the development of protein kinase inhibitors.[3] The rationale behind its utility lies in the strategic positioning of its functional groups:

-

The Indazole Core: The bicyclic ring system mimics the purine core of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[7]

-

The 5-Bromo Group: This serves as a versatile synthetic handle. Through metal-catalyzed cross-coupling reactions like the Suzuki or Stille coupling, a wide variety of aryl or heteroaryl groups can be introduced at this position. This allows for the exploration of interactions with the solvent-exposed region of the kinase active site, which can significantly enhance potency and selectivity.

-

The 1-Propyl Group: The N1-substituent can influence several key properties of the molecule. It can modulate lipophilicity, which affects cell permeability and oral bioavailability. Furthermore, the propyl group can occupy a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity.

The following diagram illustrates the general mechanism of action for indazole-based kinase inhibitors.

Quantitative Data: Biological Activity of Related Indazole Derivatives

Direct biological activity data for 5-Bromo-1-propyl-1H-indazole is not currently available in the public domain. However, to illustrate the potential of this scaffold, the following table summarizes the in vitro inhibitory activity (IC50 values) of several 6-bromo-1H-indazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[8] It is important to note that this data is for comparative purposes and was not generated in a head-to-head study with 5-Bromo-1-propyl-1H-indazole.

| Compound/Drug | Target | IC50 (nM) | Source |

| 6-Bromo-1H-indazole Derivatives | |||

| Derivative W4 | VEGFR-2 | < 5 | [8] |

| Derivative W12 | VEGFR-2 | < 5 | [8] |

| Derivative W17 | VEGFR-2 | < 5 | [8] |

| Derivative W19 | VEGFR-2 | < 5 | [8] |

| Derivative W20 | VEGFR-2 | < 5 | [8] |

| Derivative W2 | VEGFR-2 | < 10 | [8] |

| Derivative W23 | VEGFR-2 | < 10 | [8] |

| Reference Drugs | |||

| Axitinib | VEGFR-2 | 0.2 | [8] |

| Pazopanib | VEGFR-2 | 30 | [8] |

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[8]

Experimental Protocols

The following are representative experimental protocols for the synthesis of the 5-bromo-1H-indazole core and for evaluating the biological activity of indazole-based kinase inhibitors.

Synthesis of 5-Bromo-1H-indazole from 4-Bromo-2-methylaniline[6]

-

Acetylation: To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the solution for 50 minutes.

-

Cyclization: Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the solution. Reflux the mixture at 68°C for 20 hours.

-

Work-up: Cool the reaction to 25°C and distill off the volatiles under vacuum. Add water in portions and azeotropically distill to remove remaining volatiles.

-

Hydrolysis and Neutralization: Add concentrated hydrochloric acid (400 mL) and heat the mixture to 50-55°C. After 2 hours, cool the solution to 20°C and add 50% sodium hydroxide to adjust the pH to 11.

-

Extraction and Purification: Add water and ethyl acetate, and filter the mixture. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over magnesium sulfate.

-

Isolation: Filter the solution through a silica gel pad with ethyl acetate. Concentrate the eluant by rotary evaporation, adding heptane during the distillation. Slurry the resulting solids with heptane, filter, and dry under vacuum to yield 5-bromo-1H-indazole.

VEGFR-2 Kinase Assay (Luminescent)[8]

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a 5-Bromo-1-propyl-1H-indazole derivative) in DMSO. Prepare the kinase reaction buffer, VEGFR-2 enzyme solution, and substrate/ATP solution.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the VEGFR-2 enzyme to all wells except the "blank" controls.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a kinase detection reagent (e.g., ADP-Glo™) to terminate the reaction and generate a luminescent signal proportional to the amount of ADP produced.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates a typical workflow for evaluating kinase inhibitors.

Conclusion

5-Bromo-1-propyl-1H-indazole stands as a molecule of considerable interest for medicinal chemists and drug development professionals. Its strategic design as a functionalized indazole derivative provides a robust platform for the synthesis of novel bioactive compounds. The presence of a modifiable bromine at the C5-position and a property-tuning propyl group at the N1-position makes it an ideal scaffold for generating compound libraries for high-throughput screening and for conducting detailed structure-activity relationship studies. While direct biological data for this specific compound is yet to be published, the wealth of information on related indazole analogs strongly suggests its potential as a precursor to potent kinase inhibitors for the treatment of cancer and other diseases. The continued exploration of derivatives based on the 5-Bromo-1-propyl-1H-indazole core is a promising avenue for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1-propyl-1H-indazole|RUO|Supplier [benchchem.com]

- 4. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 7. soc.chim.it [soc.chim.it]

- 8. benchchem.com [benchchem.com]

5-Bromo-1-propyl-1H-indazole: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 5-Bromo-1-propyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and known biological activities, with a focus on its role as a potential modulator of cannabinoid receptors.

Core Concepts

Indazole derivatives are recognized as "privileged scaffolds" in drug discovery, owing to their ability to interact with a wide range of biological targets.[1] The indazole nucleus, an isostere of indole, is a key component in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neurological effects.[1] The N-alkylation of the indazole ring is a common strategy to modulate the potency and selectivity of these compounds for their respective targets.

Synthesis and Chemical Properties

The synthesis of 5-Bromo-1-propyl-1H-indazole is primarily achieved through the N-alkylation of the readily available precursor, 5-bromo-1H-indazole. Regioselectivity at the N1 position is a critical aspect of this synthesis, as alkylation can also occur at the N2 position.

Physicochemical Properties

| Property | 5-bromo-1H-indazole | 5-Bromo-1-(cyclopropylmethyl)-1H-indazole (Analog) | 5-Bromo-1-propyl-1H-indazole (Estimated) |

| Molecular Formula | C₇H₅BrN₂[2] | C₁₁H₁₁BrN₂[3] | C₁₀H₁₁BrN₂ |

| Molecular Weight | 197.03 g/mol [2] | 251.12 g/mol [3] | ~239.12 g/mol |

| Melting Point | 123-127 °C | Not Available | Not Available |

| LogP (calculated) | 2.9[2] | 2.9[3] | ~3.4 |

| Hydrogen Bond Donors | 1[2] | 0[3] | 0 |

| Hydrogen Bond Acceptors | 1[2] | 2[3] | 2 |

Experimental Protocol: N1-Propylation of 5-bromo-1H-indazole

A highly regioselective method for the N1-alkylation of indazoles utilizes sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[4][5] This method generally favors the formation of the thermodynamically more stable N1-isomer.[5]

Materials:

-

5-bromo-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 equivalent).

-

Add anhydrous THF to dissolve the starting material (concentration approximately 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-Bromo-1-propyl-1H-indazole.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. While specific spectral data for 5-Bromo-1-propyl-1H-indazole is not available in the searched literature, the expected spectra would show characteristic peaks for the propyl chain attached to the indazole nitrogen. For example, in the ¹H NMR spectrum, one would expect to see a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the indazole nitrogen.

Biological Activity and Signaling Pathways

A significant body of research indicates that N-alkylated 5-bromo-1H-indazole derivatives are potent agonists of the cannabinoid receptors, CB1 and CB2.[4] These G-protein coupled receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain, mood, appetite, and memory.

While direct experimental data on the cannabinoid receptor activity of 5-Bromo-1-propyl-1H-indazole is limited in the public domain, comparative studies of N-alkyl indazole series suggest that the nature and length of the N1-alkyl chain significantly influence potency and efficacy. Generally, N-alkyl chains of 3 to 5 carbons in length tend to exhibit high affinity for cannabinoid receptors. Therefore, it is highly probable that 5-Bromo-1-propyl-1H-indazole acts as a cannabinoid receptor agonist.

The activation of the CB1 receptor by an agonist like 5-Bromo-1-propyl-1H-indazole typically initiates a downstream signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, such as the inhibition of calcium channels and activation of potassium channels.

Visualizations

Caption: Synthetic workflow for 5-Bromo-1-propyl-1H-indazole.

Caption: Simplified CB1 receptor signaling pathway.

Conclusion

5-Bromo-1-propyl-1H-indazole represents a valuable molecular entity within the broader class of indazole-based bioactive compounds. Its synthesis is achievable through established regioselective N-alkylation protocols. Based on structure-activity relationships within this chemical class, it is strongly suggested to possess activity as a cannabinoid receptor agonist, making it a compound of interest for further investigation in the fields of pharmacology and drug development. This technical guide provides a foundational understanding for researchers and scientists working with this and related molecules.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1-(cyclopropylmethyl)-1H-indaZole | C11H11BrN2 | CID 57449524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Bromo-1-propyl-1H-indazole from 5-bromo-1H-indazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-1-propyl-1H-indazole, a key intermediate for the development of various therapeutic agents. The described method focuses on the selective N-1 alkylation of 5-bromo-1H-indazole using 1-bromopropane. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and characterization of the final product. The protocol is designed to be reproducible and scalable for applications in medicinal chemistry and drug discovery.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The targeted functionalization of the indazole scaffold is crucial for the exploration of structure-activity relationships (SAR) in drug development. Specifically, N-alkylation of the indazole ring system is a common strategy to modulate the physicochemical and biological properties of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to the formation of regioisomeric mixtures, posing a significant challenge in synthetic chemistry. This protocol details a method for the regioselective synthesis of 5-Bromo-1-propyl-1H-indazole, favoring the formation of the N-1 alkylated product.

Reaction Scheme

Experimental Protocol

This protocol is optimized for the selective N-1 propylation of 5-bromo-1H-indazole.

Materials and Equipment:

-

5-bromo-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-bromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-